molecular formula C8H6BrFO2 B1404153 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine CAS No. 1222556-34-4

7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine

Cat. No. B1404153
M. Wt: 233.03 g/mol
InChI Key: RVFFKSCEEAHWKX-UHFFFAOYSA-N
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Description

“7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine” is an organic compound . It has shown potential in various applications, particularly in the field of pharmaceutical research.


Synthesis Analysis

The synthesis of compounds similar to “7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine” has been reported in the literature . For example, a study reported the synthesis of a side product, “6-fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide”, from the substitution of one aromatic fluorine by the in situ formed alkoxy group, in the final opening of an epoxide intermediate .


Molecular Structure Analysis

The molecular structure of “7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine” includes 19 bonds in total, with 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 2 aromatic ethers .


Physical And Chemical Properties Analysis

The molecular formula of “7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine” is C8H6BrFO2, and its molecular weight is 233.03 g/mol .

Scientific Research Applications

1. Kinase Inhibitor Synthesis

The compound 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine is involved in the process development and scalable synthesis of benzoxazepine-containing kinase inhibitors, specifically for the mTOR inhibitor. This involves the synthesis of complex chemical fragments and has been scaled up for substantial production (Naganathan et al., 2015).

2. Synthesis of Cancer-related Metabolites

The compound is used in the synthesis of metabolites related to cancer research. For instance, it is utilized in creating the trans-7,8-dihydrodiol of 6-fluoro-benzo[a]pyrene, which is a metabolite from 6-fluoro-benzo[a]pyrene (Zajc, 1999).

3. B-Raf Kinase Inhibition

This compound is part of the synthesis of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives, which are evaluated for their B-Raf inhibitory and anti-proliferation activities. These compounds have shown significant bioactivity, suggesting potential applications in designing B-Raf inhibitors (Yang et al., 2012).

4. Antibacterial Drug Research

The compound plays a role in antibacterial drug research, particularly in the study of 2,6-difluorobenzamides and their ability to interfere with the bacterial cell division cycle. This research is vital in developing new antibacterial agents (Straniero et al., 2023).

5. Electrochromic Device Applications

7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine is involved in the synthesis of polymers for electrochromic device applications. These applications are important in developing new materials for electronic and photonic devices (Hacioglu et al., 2022).

properties

IUPAC Name

7-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFFKSCEEAHWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine

Synthesis routes and methods

Procedure details

A solution of 5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine (1.54 g, 10.0 mmol) and 1-bromopyrrolidine-2,5-dione (1.8 g, 10 mmol) in methanol (20 mL) was heated at reflux for 0.5 h, allowed to cool to ambient temperature and concentrated in vacuo. The residue was taken up in dichloromethane (50 mL) and washed with water (50 mL). The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuo. Purification of the residue by column chromatography eluted with a 0% to 30% gradient of ethyl acetate in hexanes afforded 7-bromo-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine (2.04 g, 87%) as a colorless solid: MS (ES+) m/z 233.6 (M+1).
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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